molecular formula C9H10N2S B1352453 n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine CAS No. 868755-42-4

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Cat. No. B1352453
CAS RN: 868755-42-4
M. Wt: 178.26 g/mol
InChI Key: KHFQWFNNJCRAEH-UHFFFAOYSA-N
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Description

“n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine” is a heterocyclic compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .


Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Yarmolchuk et al. (2011) discusses the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, a structurally related compound to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. They developed practical syntheses based on [3 + 2] cycloaddition reactions, demonstrating the potential of this scaffold to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
  • Characterization and Reactivity : Lipunov et al. (2007) studied the interaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, leading to thieno[2,3-b]pyridine-2,3-diamines. This research highlights the reactivity of compounds structurally similar to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine, offering insights into their potential applications (Lipunov et al., 2007).

Potential Applications

  • Photocytotoxicity and Cellular Imaging : Basu et al. (2014, 2015) researched Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. They explored its photocytotoxic properties and potential for cellular imaging. Their studies indicate potential applications in medical and biochemical fields (Basu et al., 2014), (Basu et al., 2015).

Spectroscopic Properties

  • Spectroscopic Analysis : Al-Ansari (2016) conducted a study on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives. This research is relevant for understanding the optical and electronic properties of similar compounds, potentially useful in the development of fluorescent materials or sensors (Al-Ansari, 2016).

properties

IUPAC Name

N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQWFNNJCRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428712
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

CAS RN

868755-42-4
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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